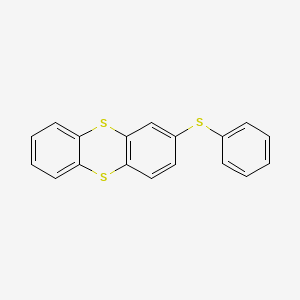
2-(Phenylsulfanyl)thianthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylsulfanyl)thianthrene is a sulfur-containing heterocyclic compound It is a derivative of thianthrene, which consists of a dibenzo-fused 1,4-dithiine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)thianthrene can be achieved through several methods. One common approach involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons. These synthons are reacted with unfunctionalized aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH), resulting in the formation of π-extended thianthrene derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Phenylsulfanyl)thianthrene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form sulfoxides and sulfones .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize this compound to its corresponding sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include 2-phenylsulfanylphenol, o-hydroxyphenyl phenylsulfone, and other oxidized derivatives .
Aplicaciones Científicas De Investigación
2-(Phenylsulfanyl)thianthrene has several applications in scientific research:
Biology: The compound’s ability to undergo oxidation and reduction makes it a useful tool in studying redox processes in biological systems.
Mecanismo De Acción
The mechanism by which 2-(Phenylsulfanyl)thianthrene exerts its effects involves its redox behavior. The compound can reversibly transform between its neutral and radical cation states, which is facilitated by the electron-richness and heavy atom effect of sulfur atoms . This redox capability is utilized in various chemical reactions and supramolecular assemblies.
Comparación Con Compuestos Similares
Thianthrene: The parent compound, which shares the dibenzo-fused 1,4-dithiine ring structure.
Dibenzothiophene: Another sulfur-containing heterocyclic compound with similar desulfurization pathways.
Benzothiophene: A simpler sulfur-containing heterocycle with comparable chemical properties.
Uniqueness: 2-(Phenylsulfanyl)thianthrene is unique due to its phenylsulfanyl substituent, which enhances its electron-donating properties and redox behavior. This makes it particularly valuable in the development of advanced materials and in studying complex chemical reactions.
Propiedades
Número CAS |
104109-30-0 |
|---|---|
Fórmula molecular |
C18H12S3 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
2-phenylsulfanylthianthrene |
InChI |
InChI=1S/C18H12S3/c1-2-6-13(7-3-1)19-14-10-11-17-18(12-14)21-16-9-5-4-8-15(16)20-17/h1-12H |
Clave InChI |
LZOLHEUQPPQVQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)SC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
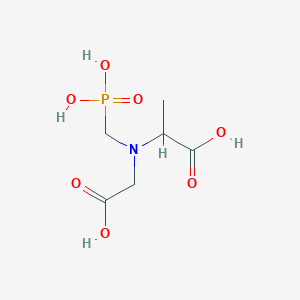
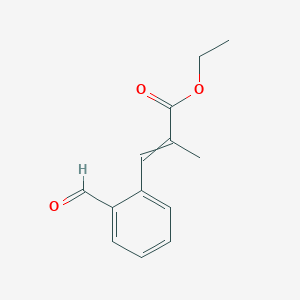

![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
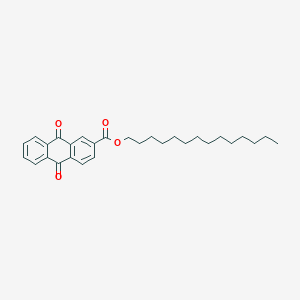

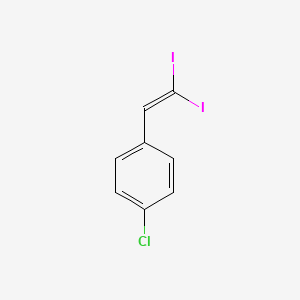
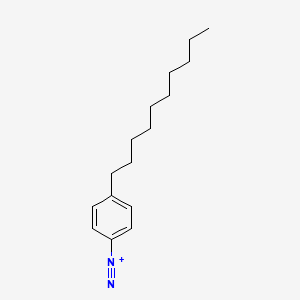


![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
